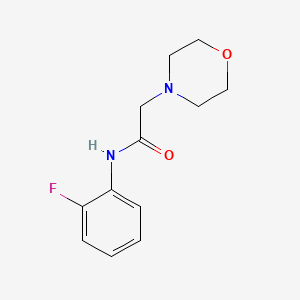

N-(2-fluorophenyl)-2-morpholinoacetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUJJWAALFROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-morpholinoacetamide typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-morpholinoacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the morpholinoacetamide moiety can modulate its pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N-(2-fluorophenyl)-2-morpholinoacetamide with morpholinoacetamide derivatives and related phenyl-substituted acetamides. Key structural differences, molecular properties, and biological activities are highlighted.

Structural and Molecular Comparisons

*Hypothetical molecular formula and weight calculated based on structural analogs.

Key Observations :

- In contrast, the thiazole ring in introduces aromatic heterocyclic properties, which may influence binding affinity in biological systems.

- Molecular Weight : The target compound (MW ~252) is lighter than derivatives with bulky substituents (e.g., benzofuran in , MW 404.51), suggesting better bioavailability.

- Synthetic Routes: Morpholinoacetamides are typically synthesized via nucleophilic substitution or coupling reactions. For example, describes the use of morpholine in a reaction with precursor intermediates, a method likely applicable to the target compound.

Cytotoxicity and Bioactivity

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Demonstrated significant cytotoxicity in cell-based assays, attributed to the naphthalenyloxy group’s planar aromatic structure enhancing intercalation or receptor binding .

- N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide: No direct bioactivity data, but chloro and methyl groups may confer metabolic stability compared to fluorine-substituted analogs .

- 2-Chloro-N-(4-fluorophenyl)acetamide: Acts as a synthetic intermediate for derivatives like quinolinyloxy acetamides, highlighting the utility of halogenated phenyl groups in drug development .

Inferences for this compound:

- The absence of bulky substituents (e.g., benzofuran or thiazole) could reduce steric hindrance, favoring interactions with enzymes or receptors.

Physicochemical Properties

- Solubility: Morpholino groups generally improve water solubility due to the oxygen atom’s polarity. However, the 2-fluorophenyl group may offset this by increasing hydrophobicity.

- Stability : Fluorine’s strong C-F bond likely enhances metabolic stability compared to chlorine-substituted analogs (e.g., ), which are prone to dehalogenation.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-morpholinoacetamide, and how can purity be ensured?

The synthesis typically involves coupling 2-fluorophenylamine with morpholinoacetyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Characterization should include melting point analysis, IR spectroscopy (to confirm amide C=O stretches at ~1650–1680 cm⁻¹), and ¹H/¹³C NMR to verify substituent integration and absence of impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR : To identify aromatic protons (δ 6.8–7.5 ppm) and morpholine ring protons (δ 3.5–3.7 ppm).

- IR Spectroscopy : Confirmation of amide bonds (C=O at ~1660 cm⁻¹) and aromatic C-F stretches (1200–1100 cm⁻¹).

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₁₂H₁₅FN₂O₂ requires [M+H]⁺ = 262.1125). X-ray crystallography (using SHELX programs) can resolve crystal packing and intramolecular interactions .

Q. How can researchers assess the compound’s preliminary biological activity?

Begin with in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., antimicrobial or kinase inhibition assays). For example, microdilution assays against E. coli or S. aureus can evaluate antimicrobial potential. Dose-response curves (IC₅₀ calculations) and cytotoxicity screening (using MTT assays on HEK-293 cells) are essential to establish selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for morpholinoacetamide derivatives?

- Comparative SAR Studies : Test structurally similar analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to measure direct binding affinities .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding modes. For example, docking into the ATP-binding pocket of a kinase (e.g., EGFR) may reveal hydrogen bonds between the morpholine oxygen and Lys721. Free energy calculations (MM-PBSA) refine affinity predictions. Validate with mutagenesis studies on key residues .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

- LC-HRMS/MS : Identify degradation products (e.g., hydrolysis of the amide bond yielding 2-fluorophenylamine).

- Stability in Plasma : Incubate with human plasma (37°C) and monitor half-life using UPLC .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising activity.

- Prodrug Design : Mask the amide as an ester for enhanced absorption.

- Pharmacokinetic Screening : Measure bioavailability, clearance, and brain penetration in rodent models .

Methodological Considerations

- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols (e.g., cell passage number, serum batch) .

- Crystallography Refinement : Use SHELXL for high-resolution structural refinement, accounting for twinning or disorder in the fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.